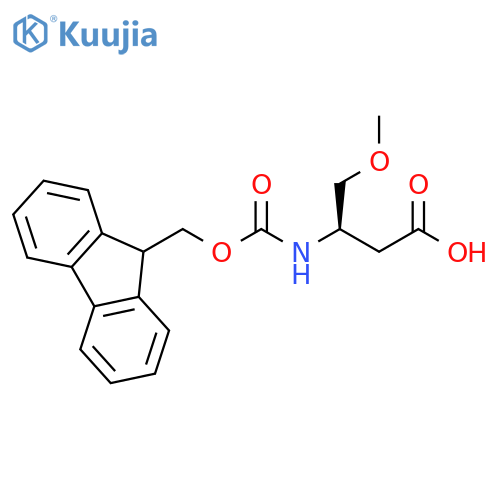

Cas no 2219353-65-6 ((3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanoic acid)

2219353-65-6 structure

商品名:(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanoic acid

CAS番号:2219353-65-6

MF:C20H21NO5

メガワット:355.384445905685

MDL:MFCD31690576

CID:5213410

PubChem ID:137951487

(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanoic acid 化学的及び物理的性質

名前と識別子

-

- COC[C@@H](CC(O)=O)NC(=O)OCC1C2=C(C=CC=C2)C2=C1C=CC=C2

- Butanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-methoxy-, (3R)-

- (3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanoic acid

-

- MDL: MFCD31690576

- インチ: 1S/C20H21NO5/c1-25-11-13(10-19(22)23)21-20(24)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,21,24)(H,22,23)/t13-/m1/s1

- InChIKey: SPAKJEFERJUBAX-CYBMUJFWSA-N

- ほほえんだ: C(O)(=O)C[C@@H](NC(OCC1C2=C(C=CC=C2)C2=C1C=CC=C2)=O)COC

(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM455947-1g |

(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid |

2219353-65-6 | 95%+ | 1g |

$*** | 2023-03-30 | |

| Enamine | EN300-817010-1.0g |

(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid |

2219353-65-6 | 95% | 1.0g |

$1357.0 | 2024-05-21 | |

| Enamine | EN300-817010-10.0g |

(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid |

2219353-65-6 | 95% | 10.0g |

$5837.0 | 2024-05-21 | |

| Enamine | EN300-817010-0.05g |

(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid |

2219353-65-6 | 95% | 0.05g |

$315.0 | 2024-05-21 | |

| Chemenu | CM455947-500mg |

(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid |

2219353-65-6 | 95%+ | 500mg |

$*** | 2023-03-30 | |

| Aaron | AR01FJQ8-250mg |

(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid |

2219353-65-6 | 95% | 250mg |

$949.00 | 2025-02-11 | |

| A2B Chem LLC | AY03924-500mg |

(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid |

2219353-65-6 | 95% | 500mg |

$1149.00 | 2024-04-20 | |

| A2B Chem LLC | AY03924-1g |

(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid |

2219353-65-6 | 95% | 1g |

$1464.00 | 2024-04-20 | |

| A2B Chem LLC | AY03924-250mg |

(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid |

2219353-65-6 | 95% | 250mg |

$743.00 | 2024-04-20 | |

| Enamine | EN300-817010-5g |

(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid |

2219353-65-6 | 95% | 5g |

$3935.0 | 2023-09-02 |

(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanoic acid 関連文献

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

-

2. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

3. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

2219353-65-6 ((3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanoic acid) 関連製品

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬